![molecular formula C9H16O4S B13681932 4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13681932.png)
4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide is a spirocyclic compound characterized by its unique structural features. The compound contains a spiro ring system with oxygen and sulfur atoms, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spiro ring system in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the Prins cyclization reaction remains a viable approach for large-scale synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Industry: Its unique structural features make it a candidate for the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spiro ring system but contains a nitrogen atom instead of sulfur.
1-Oxa-4,9-diazaspiro[5.5]undecane: This derivative includes two nitrogen atoms in the spiro ring system.
Uniqueness
4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide is unique due to the presence of both oxygen and sulfur atoms in its spiro ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H16O4S |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
9,9-dioxo-1-oxa-9λ6-thiaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C9H16O4S/c10-8-1-4-13-9(7-8)2-5-14(11,12)6-3-9/h8,10H,1-7H2 |
Clé InChI |
XXBZJGMYRRAGAT-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(CCS(=O)(=O)CC2)CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


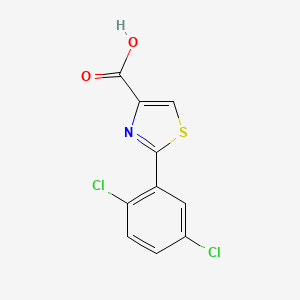


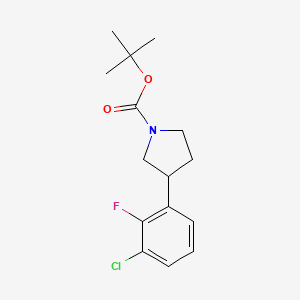
![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13681871.png)
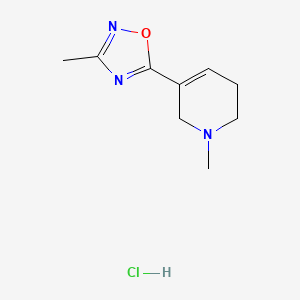
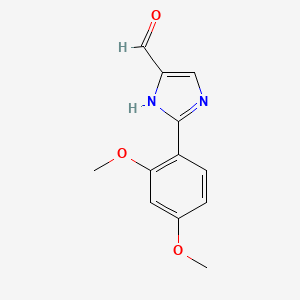
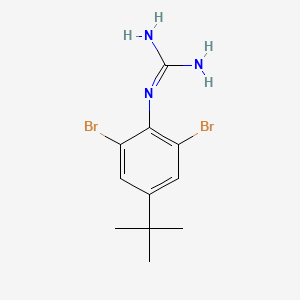
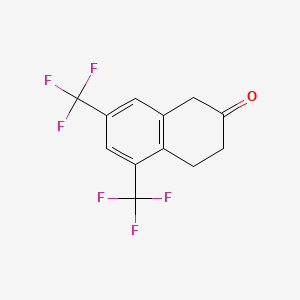
![2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride](/img/structure/B13681900.png)


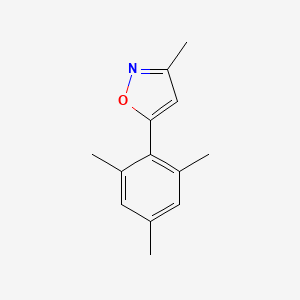
![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)
